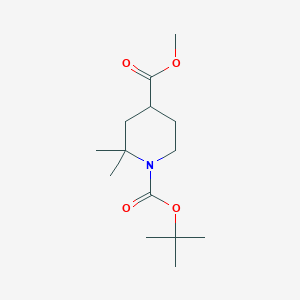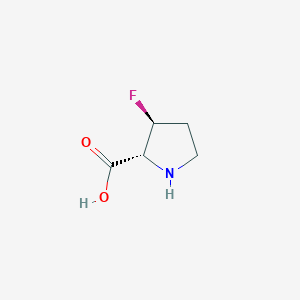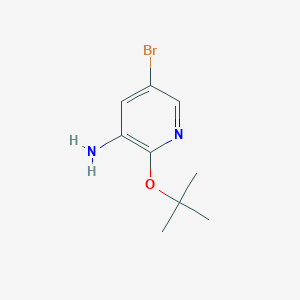![molecular formula C8H11NS B13068201 6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13068201.png)
6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound with the molecular formula C8H11NS
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiophene derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
6,6-Dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
6,6-Dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated polymers for organic electronics.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of materials for organic solar cells and other electronic devices.
作用機序
The mechanism of action of 6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with molecular targets and pathways. The compound’s electron-rich structure allows it to participate in π-conjugation, which can influence its electronic properties and interactions with other molecules. Specific molecular targets and pathways depend on the context of its application, such as in organic electronics or biological systems.
類似化合物との比較
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Pyrrole: Another five-membered heterocycle with nitrogen as the heteroatom.
Dithieno[3,2-b2’,3’-d]pyrrole: A compound with a similar fused ring system but with additional thiophene rings.
Uniqueness
6,6-Dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is unique due to its specific fused ring structure and the presence of both thiophene and pyrrole moieties. This combination imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H11NS |
|---|---|
分子量 |
153.25 g/mol |
IUPAC名 |
6,6-dimethyl-4,5-dihydrothieno[3,2-b]pyrrole |
InChI |
InChI=1S/C8H11NS/c1-8(2)5-9-6-3-4-10-7(6)8/h3-4,9H,5H2,1-2H3 |
InChIキー |
VDDRUPAYTAOOSK-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C1SC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


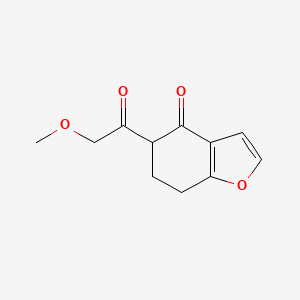
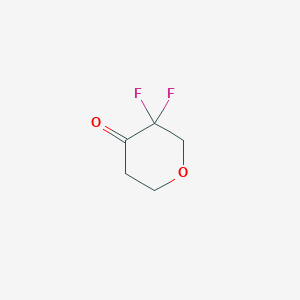

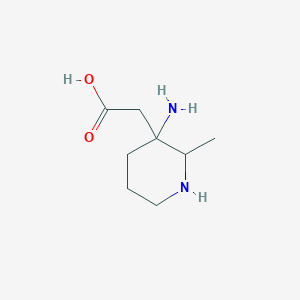

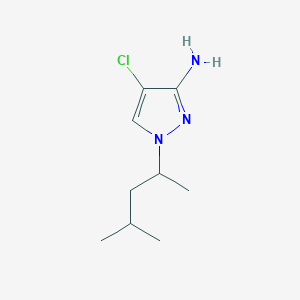
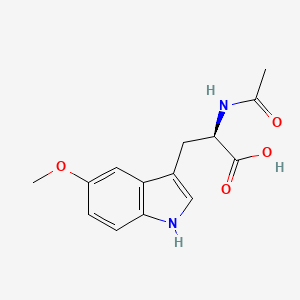
![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)
